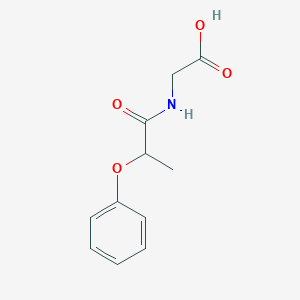
2-(2-Phenoxypropanamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Phenoxypropanamido)acetic acid involves a mixture containing 2 mmol of 2-(2-formylphenoxy)acetic acid derivatives, along with 2 mmol of hydrazides. This mixture is refluxed in 30 mL of absolute EtOH and 0.3 mL of acetic acid for 6 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO4/c1-8(11(15)12-7-10(13)14)16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Anti-inflammatory Activity : One study focused on the synthesis and anti-inflammatory activity of substituted (2-phenoxyphenyl)acetic acids, highlighting that halogen substitution in the phenoxy ring enhances activity. These compounds exhibited low ulcerogenic potential, with [2-(2,4-Dichlorophenoxy)phenyl]acetic acid being particularly noted for its combination of potency and low toxicity (Atkinson et al., 1983).
Antimycobacterial Agents : Another study synthesized derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated them for their antimycobacterial activities against Mycobacterium tuberculosis. This research contributed to the development of new compounds with potential use in treating tuberculosis (Yar et al., 2006).
Environmental Impact : A study on phenoxyalkanoic acid herbicides in municipal landfill leachates revealed the presence of chlorinated 2-phenoxypropionic acid herbicides. This research is significant in understanding the environmental impact and persistence of such compounds in landfill leachates (Gintautas et al., 1992).
Pharmaceutical Synthesis : The preparation of Methyl 2-Arylpropanoates through the reaction of 2-Hydroxypropiophenone Dimethyl Acetals with Sulfuryl Chloride was explored in another study. This process is relevant for the synthesis of pharmaceutically important compounds with anti-inflammatory and analgesic activities (Yamauchi et al., 1987).
Agricultural Applications : Research into the effects of 2,4-Dichloro-phenoxy acetic acid on wheat indicated that it can cause malformation of spikes when sprayed during early growth stages. This highlights the importance of understanding the agricultural applications and potential risks of such compounds (Bhan et al., 1976).
Adsorption and Degradation : A review on the adsorption and degradation of phenoxyalkanoic acid herbicides in soils discussed their potential for groundwater contamination. This study provides valuable insights into the environmental behavior of these herbicides (Paszko et al., 2016).
Mechanism of Action
Safety and Hazards
The safety information for 2-(2-Phenoxypropanamido)acetic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(2-phenoxypropanoylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(11(15)12-7-10(13)14)16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTYAFXQEWULMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)OC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)

![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)
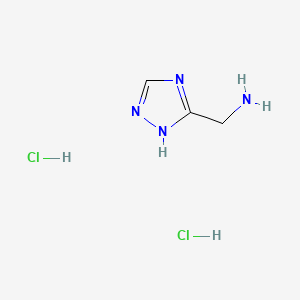
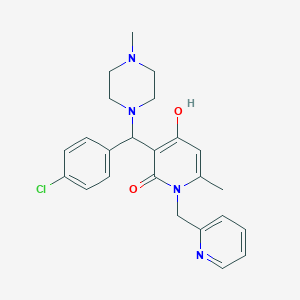
![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2410285.png)
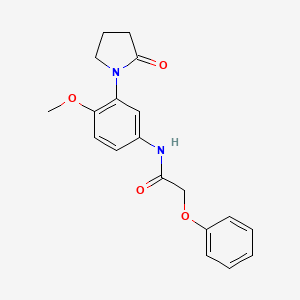


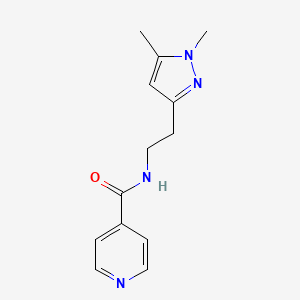

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2410296.png)